molecular formula C11H21NO2 B2766788 (2S)-Piperidine-2alpha-acetic acid tert-butyl ester CAS No. 290835-82-4

(2S)-Piperidine-2alpha-acetic acid tert-butyl ester

Cat. No. B2766788
CAS RN: 290835-82-4
M. Wt: 199.294
InChI Key: BDRXMXIQSCEXQG-VIFPVBQESA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . “(2S)-Piperidine-2alpha-acetic acid tert-butyl ester” is a derivative of piperidine.


Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions . Amino acid ionic liquids (AAILs) are used for organic synthesis due to their multiple reactive groups . Room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are prepared to expand the applicability of AAILs .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “(2S)-Piperidine-2alpha-acetic acid tert-butyl ester” would be based on this basic structure of piperidine.


Chemical Reactions Analysis

The chemical reactions involved in the formation of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Piperidine derivatives, such as “(2S)-Piperidine-2alpha-acetic acid tert-butyl ester”, could potentially play a role in these advancements.

properties

IUPAC Name

tert-butyl 2-[(2S)-piperidin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRXMXIQSCEXQG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H]1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[(2S)-piperidin-2-YL]acetate

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